Diniconazole

概要

説明

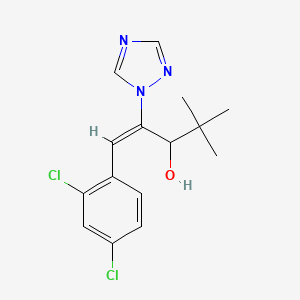

Diniconazole is a triazole fungicide known for its systemic action and ability to inhibit ergosterol biosynthesis in fungi. It is used to control a variety of fungal diseases, including powdery mildew, bunt, smut, and septoria leaf spot. The compound is characterized by its low aqueous solubility and low volatility, making it persistent in both soil and water systems .

準備方法

Synthetic Routes and Reaction Conditions: Diniconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole to form an intermediate, which is then reacted with tert-butylacetylene. The final step involves the addition of a hydroxyl group to the resulting compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions: Diniconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-M, a metabolite with similar fungicidal properties.

Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.

Substitution: this compound can undergo substitution reactions, particularly involving the triazole ring and the dichlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products:

This compound-M: Formed through oxidation.

Substituted this compound Derivatives: Formed through substitution reactions.

科学的研究の応用

Agricultural Applications

Diniconazole is primarily employed in the agricultural sector to manage fungal pathogens affecting a variety of crops. Its effectiveness against diseases such as rice sheath blight (caused by Rhizoctonia solani) has been well-documented.

- Efficacy Against Fungal Pathogens : A study demonstrated that this compound exhibited significant antifungal activity with a lower effective concentration () compared to other fungicides like azoxystrobin. Specifically, this compound's was found to be 0.099 mg/L against R. solani, indicating its potency in controlling this pathogen .

- Resistance Management : The use of this compound in combination with other fungicides is encouraged to mitigate the risk of resistance development in pathogens. This strategy is vital for maintaining the long-term efficacy of fungicides in agricultural practices .

Analytical Applications

The detection and quantification of this compound residues in environmental samples are crucial for assessing its safety and compliance with agricultural standards.

- Immunoassay Techniques : A selective analytical method utilizing enzyme-linked immunosorbent assay (ELISA) has been developed for the trace-level determination of this compound in soil, fruits, vegetables, and water. The method employs monoclonal antibodies specific to this compound, demonstrating high specificity and correlation with gas chromatography results (correlation coefficient ) .

- Dissipation Studies : Research on the dissipation kinetics of this compound revealed a biological half-life of approximately 6.2 days in radish leaves and roots. Understanding these kinetics is essential for establishing safe pre-harvest intervals and ensuring consumer safety .

Environmental Impact Studies

Research indicates that this compound can adversely affect plant growth and development when applied at certain concentrations.

- Phytotoxic Effects : A study reported that this compound application resulted in reduced germination rates, root elongation, and overall plant biomass. Additionally, it caused chromosomal aberrations and increased malondialdehyde content, indicating oxidative stress in treated plants .

- Risk Assessment : The environmental risk associated with this compound usage has been assessed through various studies, highlighting potential hazards to non-target organisms and ecosystems. For instance, hazard quotients exceeding 1 indicate significant risks for consumers due to residue levels .

Case Study 1: Efficacy Against Rice Sheath Blight

A comparative study evaluated the antifungal efficacy of this compound against R. solani. The results showed that this compound not only outperformed azoxystrobin but also highlighted the importance of using fungicide mixtures to combat resistance development effectively.

Case Study 2: Residue Detection in Agricultural Products

The application of ELISA for detecting this compound residues demonstrated its effectiveness as a rapid screening tool for agricultural products. This method allows for timely monitoring of residue levels to ensure compliance with safety standards.

Data Tables

| Application Area | Methodology/Findings |

|---|---|

| Agricultural Efficacy | against R. solani: 0.099 mg/L |

| Residue Detection | ELISA correlation with GC: |

| Dissipation Half-Life | This compound: 6.2 days in radish leaves/roots |

| Phytotoxicity | Reduced germination and increased oxidative stress indicators |

作用機序

Diniconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of ergosterol, leading to increased cellular permeability and ultimately the death of the fungal cell .

類似化合物との比較

Tebuconazole: Another triazole fungicide with a similar mechanism of action.

Metconazole: Shares structural similarities and is used for similar applications.

Fluconazole: A triazole antifungal used primarily in medicine

Uniqueness of Diniconazole: this compound is unique in its specific structural configuration, which allows for effective inhibition of sterol 14α-demethylase. Its persistence in soil and water systems also distinguishes it from some other triazole fungicides, making it particularly effective in certain agricultural settings .

生物活性

Diniconazole is a triazole fungicide widely used in agriculture for controlling various fungal diseases in crops. Its biological activity extends beyond fungicidal properties, influencing plant growth and physiological responses. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its effects.

This compound acts primarily as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death in susceptible fungi. Additionally, this compound has been identified as a potent inhibitor of abscisic acid (ABA) catabolism in plants, which plays a crucial role in stress responses and growth regulation.

Key Findings on this compound's Mechanism:

- This compound inhibits the enzyme ABA 8'-hydroxylase, increasing ABA levels during drought stress conditions, thereby enhancing plant tolerance to water deficit .

- It has been shown to affect various physiological parameters in treated plants, including germination rates and root elongation .

Effects on Plant Growth

Research indicates that this compound can have significant effects on plant growth and development. A study using Allium cepa (onion) bulbs demonstrated that treatment with this compound resulted in reduced germination rates, root elongation, and overall biomass compared to untreated controls.

Table 1: Effects of this compound on Allium cepa

| Treatment Group | Germination Percentage (%) | Mean Root Length (cm) | Weight Gain (g) |

|---|---|---|---|

| Control | 90 | 7.5 | 2.0 |

| This compound (100 mg/L) | 45 | 1.6 | 0.25 |

| CME + this compound | 67 | 4.2 | 0.75 |

CME refers to Cornelian cherry fruit extract, which showed some protective effects against this compound toxicity .

Biochemical Responses

This compound treatment has been associated with various biochemical changes in plants. Notably, it increases the levels of malondialdehyde (MDA), a marker for oxidative stress, while also elevating the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Biochemical Parameters Post-Diniconazole Treatment

| Parameter | Control Group | This compound Group |

|---|---|---|

| Malondialdehyde (MDA) Content | Low | High |

| SOD Activity (units/mg FW) | Baseline | Significantly Increased |

| Catalase Activity (units/mg FW) | Baseline | Significantly Increased |

These changes indicate that this compound induces oxidative stress in plants, leading to cellular damage if not mitigated by protective agents like antioxidants .

Case Studies

-

Preventive Efficiency of Cornelian Cherry Extract :

A study assessed the protective effects of Cornelian cherry extract against this compound-induced toxicity in Allium cepa. The results indicated that the extract could ameliorate some adverse effects caused by this compound, improving germination rates and reducing oxidative stress markers . -

Residue Analysis in Agricultural Products :

Research has shown that this compound residues can persist in agricultural products like cucumbers and peppers post-application. This raises concerns regarding food safety and necessitates monitoring for residue levels to ensure compliance with safety standards . -

Impact on Cannabinoid Production :

A recent study highlighted that this compound application could enhance the yield of cannabinoids in hemp (Cannabis sativa) under controlled farming conditions. This suggests potential applications beyond traditional fungicide use, possibly influencing secondary metabolite production .

特性

CAS番号 |

70217-36-6 |

|---|---|

分子式 |

C15H17Cl2N3O |

分子量 |

326.2 g/mol |

IUPAC名 |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3 |

InChIキー |

FBOUIAKEJMZPQG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

異性体SMILES |

CC(C)(C)C(/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O |

正規SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Key on ui other cas no. |

83657-24-3 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol diniconazole S 3308 S-3308L |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。